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Compound of Interest

Compound Name: 1-(2-Pyrimidinyl)piperazine

Cat. No.: B151936

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-(2-
Pyrimidinyl)piperazine, a key chemical intermediate and a significant metabolite of several
anxiolytic drugs. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectral characteristics, offering valuable data for
identification, characterization, and quality control purposes.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectral data presented in this guide.
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Caption: General workflow for the spectroscopic analysis of 1-(2-Pyrimidinyl)piperazine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the *H and 3C NMR spectral data for 1-(2-Pyrimidinyl)piperazine.

'H NMR Spectral Data

The *H NMR spectrum of 1-(2-Pyrimidinyl)piperazine was recorded in deuterated chloroform
(CDCls).[1]

Chemical Shift o . .
Multiplicity Integration Assignment
(ppm)
Pyrimidine C4-H, C6-
8.291 Doublet 2H
H
6.451 Triplet 1H Pyrimidine C5-H
) Piperazine -CHz-
3.782 Triplet 4H o
N(pyrimidine)
2.901 Triplet 4H Piperazine -CH2-NH
2.15 Singlet 1H Piperazine -NH

3C NMR Spectral Data

Detailed 3C NMR data for 1-(2-Pyrimidinyl)piperazine is not readily available in the public
domain. However, the 13C NMR spectrum of a closely related derivative, 2-[4-(Pyrimidin-2-
yl)piperazin-1-yl]-2-oxoethyl 4-(pyrimidin-2-yl)piperazine-1-carbodithioate, has been reported
and provides insight into the chemical shifts of the core structure.[2] The spectrum was
recorded in DMSO-de.[2]
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Chemical Shift (ppm) Assignment (in derivative)
161.46 Pyrimidine C2

158.49 Pyrimidine C4, C6

110.53 Pyrimidine C5

42.96 - 51.34 Piperazine Carbons

Note: The chemical shifts for the piperazine carbons in the derivative are influenced by the
substituent. In unsubstituted 1-(2-Pyrimidinyl)piperazine, the chemical shifts for the
piperazine carbons would be different but are expected to be in a similar region of the
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern.

GC-MS Fragmentation Data

The following table lists the major fragments observed in the Gas Chromatography-Mass
Spectrometry (GC-MS) analysis of 1-(2-Pyrimidinyl)piperazine.[3]

Mass-to-Charge Ratio (m/z) Relative Intensity
164 Molecular lon [M]*
122 High

108 High

96 Moderate

MS/MS Fragmentation Data

Tandem mass spectrometry (MS/MS) provides more detailed structural information through
controlled fragmentation of a selected precursor ion. For 1-(2-Pyrimidinyl)piperazine, the
protonated molecule [M+H]* with m/z 165.1135 was used as the precursor ion.[3]
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Precursor lon (m/z) Fragment lons (m/z)

165.1135 148, 122, 96.1

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

ATR-FTIR Spectral Data

The Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of 1-(2-
Pyrimidinyl)piperazine has been reported.[3] The main absorption bands are characteristic of
the pyrimidinyl and piperazine moieties. A publication on a derivative provides more specific
band assignments which can be used for interpretation.[2]

Wavenumber (cm~?) Assignment (based on derivative)
~3070 Aromatic C-H stretching

~2908 Aliphatic C-H stretching

~1583-1421 C=C and C=N stretching (pyrimidine ring)
~1259-1029 C-N stretching

Experimental Protocols
NMR Spectroscopy

The *H NMR spectrum was obtained on a BRUKER AC-300 spectrometer operating at a
frequency of 300 MHz.[3] A sample of 1-(2-Pyrimidinyl)piperazine was dissolved in
deuterated chloroform (CDCIs). Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS) as an internal standard. For the 13C NMR of the derivative, a Bruker
DPX spectrometer operating at 125 MHz was used with DMSO-de as the solvent.[2]

Mass Spectrometry (LC-MS/MS)
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A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-
(2-Pyrimidinyl)piperazine in rat plasma has been described.[4] The chromatographic
separation was performed on a CAPCELL PAK ADME C18 column with a mobile phase
consisting of acetonitrile and 5 mM ammonium formate with 0.1% formic acid.[4] Detection was
achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

Infrared Spectroscopy (ATR-FTIR)

The ATR-FTIR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[3] The
sample was analyzed neat, without any sample preparation, by placing it directly onto the ATR
crystal.[3] A typical ATR-FTIR analysis involves collecting a background spectrum of the clean,
empty ATR crystal, followed by the collection of the sample spectrum. The final spectrum is
presented in terms of transmittance or absorbance versus wavenumber (cm~1). General
parameters for such an analysis often include a resolution of 4 cm~1 over a range of 4000-400
cm~1, with an accumulation of 16 to 32 scans.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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